molecular formula C8H7ClN2O B13977271 7-Chloro-6-methoxyimidazo[1,2-A]pyridine

7-Chloro-6-methoxyimidazo[1,2-A]pyridine

Cat. No.: B13977271
M. Wt: 182.61 g/mol
InChI Key: COCYIXGKXXFUCC-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents depend on the desired functional groups and the complexity of the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions for yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-Chloro-6-methoxyimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives:

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-7-5-11-3-2-10-8(11)4-6(7)9/h2-5H,1H3

InChI Key

COCYIXGKXXFUCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=CN=C2C=C1Cl

Origin of Product

United States

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